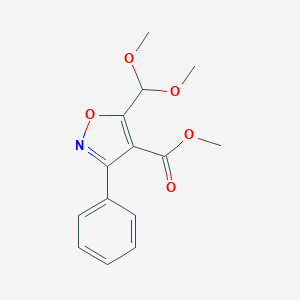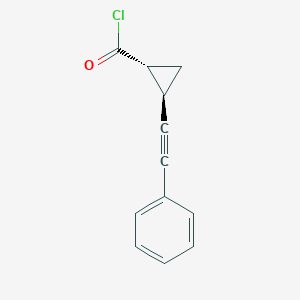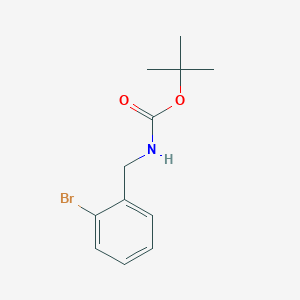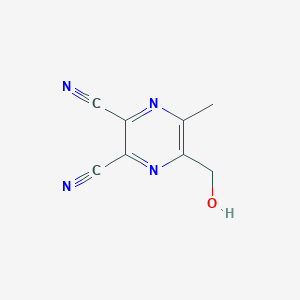![molecular formula C7H7NO2 B060582 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide CAS No. 193605-32-2](/img/structure/B60582.png)
2,3-Dihydrofuro[2,3-c]pyridine 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrofuro[2,3-c]pyridine 6-oxide is a heterocyclic compound that has gained attention in recent years due to its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an important target for synthetic chemists.
Mechanism Of Action
The mechanism of action of 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial, fungal, and tumor cell growth. This compound has been shown to target DNA synthesis and repair pathways, leading to cell death in these organisms.
Biochemical And Physiological Effects
Studies have shown that 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide can induce apoptosis (programmed cell death) in cancer cells, inhibit biofilm formation in bacteria, and inhibit fungal growth. This compound has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide in lab experiments is its broad-spectrum activity against various organisms. This compound has been shown to exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi and tumor cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide. One area of interest is the optimization of the synthesis method to improve yield and purity of the compound. Another direction is the further elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective therapeutic agents. Additionally, the use of 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide in combination with other drugs could be explored to enhance its efficacy and reduce the likelihood of resistance development. Finally, the potential use of this compound as a diagnostic tool for certain diseases could also be investigated.
Synthesis Methods
The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine 6-oxide can be achieved through various methods, including the reaction of 2-aminopyridine with furfural in the presence of a catalyst, or the reaction of 2-pyridinecarboxaldehyde with furfurylamine in the presence of a catalyst. These methods have been optimized to produce high yields of the compound with minimal byproducts.
Scientific Research Applications
2,3-Dihydrofuro[2,3-c]pyridine 6-oxide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a promising candidate for drug discovery and development.
properties
IUPAC Name |
6-oxido-2,3-dihydrofuro[2,3-c]pyridin-6-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-8-3-1-6-2-4-10-7(6)5-8/h1,3,5H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNRGTKEJIZPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C[N+](=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[2,3-c]pyridine 6-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)



